molecular formula C5H6N6 B119770 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine CAS No. 142077-41-6

7-Methyltetrazolo[1,5-c]pyrimidin-5-amine

Cat. No. B119770
M. Wt: 150.14 g/mol
InChI Key: LVZRMMFAWKHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tetrazolo[1,5-c]pyrimidine and is also known as 7-Methyl-5-amino-tetrazolo[1,5-c]pyrimidine.

Mechanism Of Action

The mechanism of action of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is not well understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been reported to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of the cellular metabolic pathways, ultimately leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine has biochemical and physiological effects on various cell types. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their metabolic pathways. Furthermore, it has been studied for its potential as an anti-inflammatory and analgesic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is its simplicity of synthesis. This compound can be easily synthesized in the laboratory using a simple and efficient method. Additionally, it has been shown to have a wide range of potential applications in various fields of scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine. One of the major directions is the development of new drugs based on this compound. Studies have shown that this compound has potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to understand the exact mechanism of action of this compound, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound on various cell types.

Synthesis Methods

The synthesis of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine involves the reaction of 7-methyl-1H-tetrazolo[1,5-c]pyrimidine-5-carboxylic acid with ammonium hydroxide in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is obtained by filtration and recrystallization. This method is a simple and efficient way to synthesize 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine with high yield.

Scientific Research Applications

7-Methyltetrazolo[1,5-c]pyrimidin-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. It has been reported to have antimicrobial, antifungal, and antiviral activities. Studies have also shown that this compound has potential as an anticancer agent. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

CAS RN

142077-41-6

Product Name

7-Methyltetrazolo[1,5-c]pyrimidin-5-amine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyltetrazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C5H6N6/c1-3-2-4-8-9-10-11(4)5(6)7-3/h2H,1H3,(H2,6,7)

InChI Key

LVZRMMFAWKHZBD-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=NN2C(=N1)N

Canonical SMILES

CC1=CC2=NN=NN2C(=N1)N

synonyms

Tetrazolo[1,5-c]pyrimidin-5-amine, 7-methyl- (9CI)

Origin of Product

United States

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